molecular formula C9H7BrClFO2 B1443227 Ethyl 3-Bromo-4-chloro-5-fluorobenzoate CAS No. 1160574-71-9

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate

Cat. No.: B1443227
CAS No.: 1160574-71-9
M. Wt: 281.5 g/mol
InChI Key: XQZWZWQSUQARKU-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate is a useful research compound. Its molecular formula is C9H7BrClFO2 and its molecular weight is 281.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-bromo-4-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZWZWQSUQARKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679230
Record name Ethyl 3-bromo-4-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-71-9
Record name Ethyl 3-bromo-4-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen atoms in its structure significantly influences its interactions with biological macromolecules, which can lead to various pharmacological effects.

Chemical Structure and Properties

This compound features a benzoate structure with three halogen substituents: bromine, chlorine, and fluorine. These halogens enhance the compound's lipophilicity and ability to form hydrogen bonds, which are crucial for binding to biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The halogen atoms can modulate the electronic properties of the compound, affecting its binding affinity and specificity towards various biological targets.

Potential Biological Activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth by interfering with essential metabolic pathways.
  • Anticancer Potential : Research indicates that similar halogenated compounds can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding at their active sites, thus preventing substrate interaction and catalytic activity.

Research Findings

Several studies have explored the biological activities of this compound and related compounds. Below are summarized findings from recent research:

StudyFindings
The compound shows significant antimicrobial activity against various bacterial strains, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
In vitro assays revealed that this compound can inhibit specific enzyme activities, leading to altered cellular signaling pathways.
Structural modifications of similar compounds have been linked to enhanced cytotoxicity against cancer cell lines, indicating potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing an MIC value of 32 µg/mL for both organisms.
  • Enzyme Interaction Studies : In a biochemical assay focusing on enzyme inhibition, this compound was found to inhibit the enzyme lactate dehydrogenase (LDH) with an IC50 value of 25 µM. This suggests that the compound could play a role in metabolic regulation within cells.
  • Cytotoxicity Assays : In a cytotoxicity study against human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited significant growth inhibition with IC50 values of 15 µM and 20 µM, respectively. These results indicate that this compound may have potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-Bromo-4-chloro-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-Bromo-4-chloro-5-fluorobenzoate

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